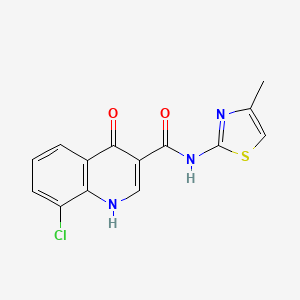

8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Description

8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a quinoline-based small molecule characterized by a carboxamide group at position 3, a hydroxyl group at position 4, and a chlorine substituent at position 8 of the quinoline core. The N-linked 4-methylthiazol-2-yl moiety distinguishes it from other derivatives.

Molecular Formula: C₁₄H₁₁ClN₄O₂S

Molecular Weight: 354.79 g/mol

Key Features:

- Quinoline core: Provides a planar aromatic system for target binding.

- 4-Hydroxy group: Introduces hydrogen-bonding capacity.

- 4-Methylthiazole side chain: Balances lipophilicity and solubility.

Properties

IUPAC Name |

8-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)9-5-16-11-8(12(9)19)3-2-4-10(11)15/h2-6H,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZKTTURJNQTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article reviews the existing literature on its biological activity, including data from various studies, case analyses, and relevant findings.

The compound's structure features a quinoline backbone with a chloro group and a hydroxyl group, which are essential for its biological activity. The thiazole moiety is known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit considerable antimicrobial properties. For instance, a study on related compounds showed that they had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 4a | 0.25 | Escherichia coli |

| 5a | 0.30 | Pseudomonas aeruginosa |

Antimalarial Activity

The urgency for new antimalarial agents has led to the exploration of quinoline derivatives. Research indicates that certain modifications in the structure can enhance antiplasmodial activity significantly. For example, compounds similar to 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline have shown promising results against Plasmodium falciparum, with half-maximal effective concentration (EC50) values ranging from 28.6 nM to over 1000 nM depending on the specific structural modifications .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | Strain Tested |

|---|---|---|

| 9 | 28.6 | Dd2 strain of P. falciparum |

| 50 | 33.6 | Dd2 strain of P. falciparum |

| 51 | 1032.8 | Dd2 strain of P. falciparum |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival. In particular, studies have highlighted its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are vital for bacterial and parasitic DNA replication and folate metabolism, respectively .

Case Studies

- Antibacterial Efficacy : A study evaluated various quinoline derivatives against nine pathogenic bacteria using agar well-diffusion assays, revealing significant inhibition zones for several compounds, suggesting broad-spectrum antibacterial activity .

- Synergistic Effects : Another investigation reported that certain quinoline derivatives displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall efficacy against resistant strains .

Toxicity and Safety Profile

Toxicological assessments indicate that many quinoline derivatives exhibit low hemolytic activity and non-cytotoxicity at concentrations above therapeutic levels, suggesting a favorable safety profile for further development .

Table 3: Toxicity Data for Quinoline Derivatives

| Compound | Hemolytic Activity (%) | IC50 (μM) |

|---|---|---|

| 7b | 3.23 | >60 |

| 4a | 5.15 | >60 |

Scientific Research Applications

Antimicrobial Activity

Antitubercular Agents

Recent studies have highlighted the effectiveness of quinoline derivatives, including those similar to 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide, as antitubercular agents. For instance, research on quinoline-triazole hybrids demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable to established treatments like Isoniazid .

Antimalarial Properties

The compound's structural analogs have been investigated for their antimalarial properties. A study identified quinoline-4-carboxamide derivatives that exhibited potent activity against Plasmodium falciparum, with some compounds achieving low nanomolar potency and favorable pharmacokinetic profiles. These findings suggest that modifications to the quinoline structure can enhance antimalarial efficacy and may lead to new therapeutic options .

Anticancer Potential

Cytotoxic Activity

The cytotoxic effects of quinoline derivatives have been explored in various cancer cell lines. Research on synthetic derivatives of 7-chloro-(4-thioalkylquinoline) revealed significant antiproliferative activity against human cancer cells, indicating the potential for these compounds as anticancer agents . The mechanism of action often involves induction of apoptosis and disruption of DNA/RNA synthesis in targeted cancer cells.

Mechanism of Action Insights

Multidrug Resistance Reversal

8-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide and its derivatives have shown promise in reversing multidrug resistance in cancer therapies. The ability to enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms is a critical area of research, particularly in the context of treating resistant strains of bacteria and cancer cells .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of 8-chloro-4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide. Structure–activity relationship (SAR) studies have indicated that modifications to the quinoline core can significantly impact its biological activity, including its selectivity for various targets and overall potency against pathogens .

Data Table: Summary of Applications

Case Studies

- Antitubercular Activity : A study synthesized several quinoline derivatives and evaluated their efficacy against multiple strains of tuberculosis, revealing that certain compounds exhibited MIC values significantly lower than traditional treatments .

- Antimalarial Efficacy : Research reported a novel quinoline derivative with a unique mechanism targeting translation elongation factors in Plasmodium species, demonstrating promising results in preclinical models .

- Cytotoxicity Against Cancer Cells : A series of synthesized 7-chloro-(4-thioalkylquinoline) derivatives were tested against various cancer cell lines, showing enhanced cytotoxicity compared to standard treatments and highlighting their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table highlights key structural variations and their hypothetical impacts:

Key Observations:

- Thiazole vs. Thiadiazole vs. Benzothiazole :

- The 4-methylthiazole in the target compound offers a compact, moderately polar side chain, favoring solubility compared to the 5-isopropyl-thiadiazole in , which introduces steric hindrance .

- The benzothiazole group in ’s compound increases aromatic surface area, likely enhancing target affinity but reducing aqueous solubility .

- Chlorine Substitution :

- Additional chlorines (e.g., in ’s compound) may improve binding to hydrophobic pockets but raise toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.